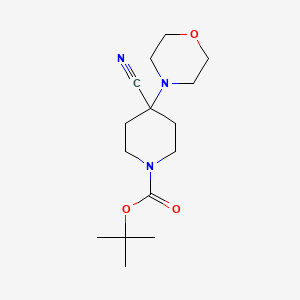

tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate

CAS No.: 1148003-98-8

Cat. No.: VC2571467

Molecular Formula: C15H25N3O3

Molecular Weight: 295.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1148003-98-8 |

|---|---|

| Molecular Formula | C15H25N3O3 |

| Molecular Weight | 295.38 g/mol |

| IUPAC Name | tert-butyl 4-cyano-4-morpholin-4-ylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H25N3O3/c1-14(2,3)21-13(19)17-6-4-15(12-16,5-7-17)18-8-10-20-11-9-18/h4-11H2,1-3H3 |

| Standard InChI Key | PBBFBGRHOJHAKQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N2CCOCC2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N2CCOCC2 |

Introduction

Chemical Structure and Properties

Structural Characteristics

tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate is characterized by its complex molecular architecture, consisting of a central piperidine ring with multiple functional group substitutions. The compound features a cyano group and a morpholine ring attached at the 4-position of the piperidine ring, while a tert-butyloxycarbonyl (Boc) protecting group is attached at the nitrogen atom (position 1) of the piperidine ring. This unique combination of functional groups contributes to the compound's distinctive chemical reactivity and applications in synthetic chemistry.

Physical and Chemical Properties

The physical and chemical properties of tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C15H25N3O3 |

| Molecular Weight | 295.38 g/mol |

| Physical State | Solid |

| IUPAC Name | tert-butyl 4-cyano-4-morpholin-4-ylpiperidine-1-carboxylate |

| CAS Number | 1148003-98-8 |

The compound's structural features, particularly the presence of both a cyano group and a morpholine ring, contribute to its unique chemical reactivity and stability profile. The tert-butyloxycarbonyl group serves as a protecting group for the piperidine nitrogen, which is commonly used in organic synthesis to prevent unwanted reactions at that position during multi-step synthetic procedures.

Chemical Identifiers

For research and database purposes, tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate can be identified using the following chemical identifiers:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C15H25N3O3/c1-14(2,3)21-13(19)17-6-4-15(12-16,5-7-17)18-8-10-20-11-9-18/h4-11H2,1-3H3 |

| InChI Key | PBBFBGRHOJHAKQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N2CCOCC2 |

| PubChem Compound ID | 67392141 |

These identifiers are essential for unambiguous identification and retrieval of information about this compound from chemical databases and literature resources.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate typically involves multiple reaction steps starting from simpler piperidine derivatives. One common synthetic route begins with a piperidine derivative that is subsequently functionalized at the 4-position and protected at the nitrogen position. The specific reaction sequence often involves the incorporation of a cyano group at the 4-position, followed by the addition of the morpholine ring and the tert-butyloxycarbonyl protecting group.

Reaction Conditions

The synthesis generally requires carefully controlled reaction conditions to ensure high yield and purity of the final product. The reaction conditions typically include:

-

Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane

-

Low temperatures (often between -78°C and room temperature)

-

Inert atmosphere (nitrogen or argon)

-

Careful control of pH

-

Precise addition rates of reagents

The protection of the piperidine nitrogen with the tert-butyloxycarbonyl group is typically achieved by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The incorporation of the cyano group and the morpholine substituent requires specific catalysts and conditions that are optimized to maximize yield and minimize side reactions.

Industrial Production Methods

In industrial settings, the production of tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate employs optimized processes that prioritize efficiency, scalability, and cost-effectiveness. Industrial synthesis may utilize:

-

Continuous flow reactors for better temperature control and mixing

-

Automated systems for precise reagent addition

-

Larger-scale batch reactions with optimized conditions

-

More economical reagents and catalysts suitable for industrial scale

-

Advanced purification techniques to ensure high-quality product

These industrial methods are designed to maximize yield while minimizing waste and production costs, making the compound more accessible for research and further applications.

Chemical Reactivity Profile

Types of Reactions

tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate can participate in various chemical reactions, primarily due to the presence of its functional groups. Key reaction types include:

Cyano Group Transformations

The cyano (nitrile) group in the compound can undergo several transformations:

-

Hydrolysis to form amides or carboxylic acids

-

Reduction to form primary amines

-

Addition reactions with nucleophiles

These transformations make the compound versatile as a building block for more complex molecules, as the cyano group serves as a reactive handle for further functionalization.

Boc Group Modifications

The tert-butyloxycarbonyl protecting group can be selectively removed under acidic conditions (typically using trifluoroacetic acid or HCl in dioxane), revealing the free piperidine nitrogen for subsequent reactions. This deprotection step is often critical in synthetic sequences where the Boc group has served its purpose of protecting the nitrogen during earlier synthetic steps.

Morpholine Ring Reactions

The morpholine ring can participate in various reactions, including:

-

Ring-opening reactions under certain conditions

-

Substitution reactions

-

Oxidation of the nitrogen atom

These reactions contribute to the compound's utility in creating diverse chemical derivatives with varying biological and physical properties.

Reaction Mechanisms

The reaction mechanisms involving tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate are typically complex and depend on the specific reaction conditions and reagents employed. The cyano group often participates in reactions through nucleophilic addition, while the Boc group undergoes deprotection through acid-catalyzed cleavage mechanisms. The understanding of these mechanisms is crucial for designing efficient synthetic routes that utilize this compound.

Applications in Research and Industry

Pharmaceutical Research Applications

tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate has significant applications in pharmaceutical research due to its unique structural features. The compound serves as:

-

An intermediate in the synthesis of novel drug candidates

-

A building block for creating compounds with specific pharmacological properties

-

A scaffold for designing molecules with targeted biological activities

The piperidine and morpholine rings are common structural motifs in many bioactive compounds, making this molecule particularly valuable for medicinal chemistry research. The presence of these heterocyclic rings can contribute to specific binding interactions with biological targets, potentially leading to the development of new therapeutic agents.

Targeted Protein Degradation

One of the emerging applications of tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate is in the field of targeted protein degradation. In this area, the compound can serve as a building block for creating molecules that selectively target specific proteins for degradation, offering a novel approach to drug development that can address previously "undruggable" targets. This application represents a cutting-edge area of pharmaceutical research with significant potential for treating various diseases.

Chemical Research Applications

In organic chemistry research, tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate is valuable for:

-

Studying the reactivity of multi-functionalized piperidine derivatives

-

Developing new synthetic methodologies

-

Exploring structure-activity relationships in heterocyclic chemistry

-

Testing novel catalytic systems and reaction conditions

The compound's complex structure and multiple functional groups make it an interesting subject for fundamental chemical research, contributing to the advancement of synthetic organic chemistry.

Industrial Applications

In industry, tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate is utilized in:

-

Production of specialty chemicals

-

Development of new materials with specific properties

-

Creation of chemical libraries for high-throughput screening

-

Manufacturing of intermediate compounds for various industrial processes

The compound's stability and defined reactivity profile make it suitable for various industrial applications beyond pharmaceutical development.

Structure-Activity Relationships

Comparison with Analogous Compounds

tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate belongs to a family of substituted piperidine derivatives. Comparing it with structurally related compounds provides insights into how specific structural features influence chemical reactivity and potential applications. The table below compares key features of tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate with related compounds:

| Compound | Key Structural Differences | Notable Characteristics |

|---|---|---|

| tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate | Morpholine at 4-position | Combined morpholine and cyano functionalities |

| tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate | 4-(methylthio)-phenyl at 4-position instead of morpholine | Increased lipophilicity; different electronic properties |

| tert-Butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate | 3-fluorophenyl at 4-position instead of morpholine | Altered electronic distribution; potential for different binding interactions |

The presence of different substituents at the 4-position of the piperidine ring significantly influences the compound's physical properties, chemical reactivity, and potential biological activities. These structural variations can be exploited to fine-tune the properties of the compounds for specific applications .

Structure-Function Correlations

The specific structural features of tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate contribute to its functionality in various applications:

-

The cyano group serves as a polar, electron-withdrawing substituent that can influence reactivity and binding interactions

-

The morpholine ring provides a basic nitrogen atom and an oxygen atom that can participate in hydrogen bonding

-

The tert-butyloxycarbonyl group protects the piperidine nitrogen and can be selectively removed under acidic conditions

-

The piperidine core provides a flexible, conformationally diverse scaffold that can adopt various configurations

Understanding these structure-function relationships is crucial for rational design of derivatives with optimized properties for specific applications, whether in pharmaceutical development or materials science.

Analytical Methods for Characterization

Spectroscopic Analysis

Several spectroscopic techniques are employed for the characterization and quality control of tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide detailed information about the structural arrangement of atoms in the compound. Key NMR signals include:

-

The tert-butyl group typically appears as a singlet at approximately 1.4-1.5 ppm in the ¹H NMR spectrum

-

The piperidine and morpholine ring protons exhibit complex splitting patterns in the range of 1.6-4.0 ppm

-

The cyano carbon appears in the ¹³C NMR spectrum at approximately 120-125 ppm

-

The carbonyl carbon of the Boc group resonates at approximately 155-160 ppm

Infrared (IR) Spectroscopy

IR spectroscopy reveals characteristic absorption bands for:

-

Cyano group (C≡N): 2200-2240 cm⁻¹

-

Carbonyl (C=O) of the Boc group: 1680-1720 cm⁻¹

-

C-O-C stretching of the morpholine ring: 1050-1150 cm⁻¹

-

C-H stretching: 2800-3000 cm⁻¹

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are diagnostic for structural elucidation. Typical fragmentation patterns include loss of the tert-butyl group (M⁺-57) and fragmentation at the morpholine ring.

Chromatographic Methods

Chromatographic techniques used for purity assessment and analysis include:

-

High-Performance Liquid Chromatography (HPLC)

-

Thin-Layer Chromatography (TLC)

-

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS)

These methods allow for the separation and quantification of the compound and potential impurities, ensuring the quality and purity required for research and industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume